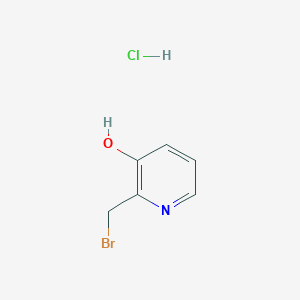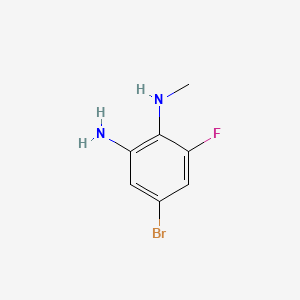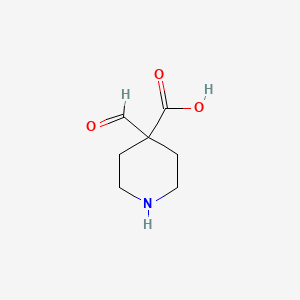
4-Formylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinecarboxylic acid, 4-formyl- is a heterocyclic compound that features a piperidine ring with a carboxylic acid and a formyl group attached to it. . It is a significant compound in organic chemistry due to its versatile applications in various fields, including pharmaceuticals and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-piperidinecarboxylic acid, 4-formyl- can be achieved through several methods. One common approach involves the reductive cyclization of aldehydes using azides. This method includes the formation of an iminium ion, followed by reduction to form the piperidine ring . Another method involves the hydrogenation of piperidinones, which can be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of 4-piperidinecarboxylic acid, 4-formyl- typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction conditions are carefully controlled to ensure the formation of the desired product without unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinecarboxylic acid, 4-formyl- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 4-Piperidinecarboxylic acid.
Reduction: 4-Hydroxypiperidinecarboxylic acid.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Piperidinecarboxylic acid, 4-formyl- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its interactions with biological receptors, particularly the GABA A receptor.
Medicine: Investigated for its potential therapeutic effects, including its role as a sedative and its ability to modulate neurotransmitter activity.
Mecanismo De Acción
The mechanism of action of 4-piperidinecarboxylic acid, 4-formyl- involves its interaction with the GABA A receptor. As a partial agonist, it binds to the receptor and modulates its activity, leading to an inhibitory effect on neurotransmission. This interaction can result in sedative and anxiolytic effects, making it a compound of interest in the development of therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine-4-carboxylic acid: Lacks the formyl group but shares the piperidine ring and carboxylic acid moiety.
4-Hydroxypiperidinecarboxylic acid: Contains a hydroxyl group instead of a formyl group.
N-Boc-4-piperidinecarboxylic acid: Contains a tert-butoxycarbonyl protecting group on the nitrogen atom.
Uniqueness
4-Piperidinecarboxylic acid, 4-formyl- is unique due to the presence of both a formyl group and a carboxylic acid on the piperidine ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Its partial agonist activity at the GABA A receptor also distinguishes it from other piperidine derivatives .
Propiedades
Número CAS |
344354-78-5 |
|---|---|
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
4-formylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-5-7(6(10)11)1-3-8-4-2-7/h5,8H,1-4H2,(H,10,11) |
Clave InChI |
SAQXHVZJIHDWIM-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


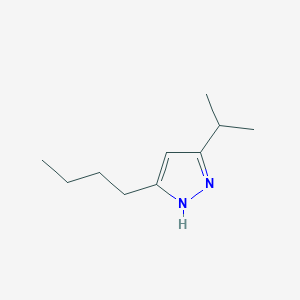
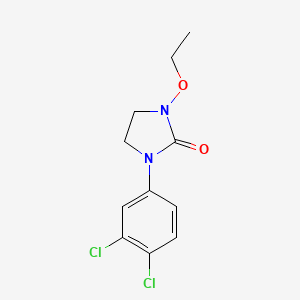
![4-[(Z)-Butylideneamino]benzoic acid](/img/structure/B13946216.png)
![4-(2,4-Dimethyl-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946219.png)

![3-(piperidin-4-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13946234.png)

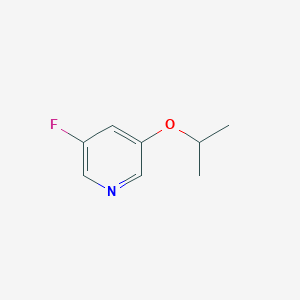
![5-Iodo-2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946256.png)
